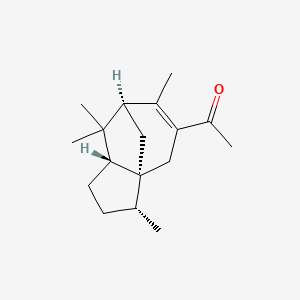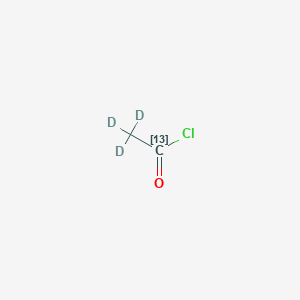
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyphenyl group and a prop-2-enoic acid moiety, with carbon-13 isotopic labeling at positions 1, 2, and 3. The isotopic labeling makes it particularly useful in studies involving metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of isotopically labeled precursors. One common method is the condensation of 3-hydroxybenzaldehyde with a labeled acetic acid derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired isotopic labeling. These methods are designed to maximize yield and minimize the use of expensive isotopically labeled reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 3-(3-oxophenyl)(1,2,3-13C3)prop-2-enoic acid
Reduction: 3-(3-hydroxyphenyl)(1,2,3-13C3)propanoic acid
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme-substrate interactions and metabolic flux analysis.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the development of new materials and as a standard in isotopic labeling studies.
Wirkmechanismus
The mechanism of action of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the prop-2-enoic acid moiety can undergo conjugation with other molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A compound with a similar enolic structure, used in various synthetic applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with a similar phenylpropanoid structure, known for its neuroprotective effects.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar conjugated system, used as an HDAC inhibitor.
Uniqueness
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions. This feature distinguishes it from other similar compounds and makes it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C9H8O3 |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+/i4+1,5+1,9+1 |
InChI-Schlüssel |
KKSDGJDHHZEWEP-HYKTYXKDSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)/[13CH]=[13CH]/[13C](=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)




